molecular formula C15H17N3O5S B2578008 Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate CAS No. 899732-53-7

Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate

Cat. No.: B2578008
CAS No.: 899732-53-7
M. Wt: 351.38
InChI Key: LAUYVXDSTYNEIJ-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound features a pyrimidinedione core substituted with a sulfanyl group and an ethyl ester moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidine core. One common approach is the condensation of appropriate precursors, such as 1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl derivatives with suitable sulfanyl-containing compounds[_{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can be employed to optimize yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can be integrated into the production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ...[{{{CITATION{{{_2{Developments of pyridodipyrimidine heterocycles and their biological ...](https://link.springer.com/article/10.1007/s11030-023-10623-9).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions are typically performed in acidic or neutral environments.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are often carried out in anhydrous conditions.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These reactions are usually performed in polar aprotic solvents.

Major Products Formed:

  • Oxidation: The oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction of the ester group can yield the corresponding alcohol.

Scientific Research Applications

Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate has found applications in several scientific research areas:

  • Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as enzyme inhibition and modulation of cellular pathways.

  • Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate is structurally similar to other pyrido[2,3-d]pyrimidine derivatives, such as Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)butanoate and Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)acetate. the presence of the sulfanyl group and the oxobutanoate moiety distinguishes it from these compounds, providing unique chemical and biological properties.

Comparison with Similar Compounds

  • Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)butanoate

  • Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)acetate

  • Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)benzoate

Properties

IUPAC Name

ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c1-4-23-11(20)7-9(19)8-24-10-5-6-16-13-12(10)14(21)18(3)15(22)17(13)2/h5-6H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUYVXDSTYNEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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